

A Comparative Analysis of Theoretical and Experimental Properties of 3-Octanamine

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Compound of Interest

Compound Name: 3-Octanamine

Cat. No.: B1615500

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectral properties of chemical entities is paramount. This guide provides a detailed comparison of the theoretical and experimentally determined properties of **3-Octanamine**, a primary aliphatic amine. The following sections present a compilation of its key characteristics, detailed experimental protocols for their determination, and a visual representation of a common synthetic route.

Comparison of Physicochemical Properties

A summary of the available theoretical (computed) and experimental data for **3-Octanamine** is presented below. It is important to note that while theoretical values provide a useful baseline, experimental data is crucial for real-world applications.

Property	Theoretical Value	Experimental Value
Molecular Formula	C ₈ H ₁₉ N ^[1]	C ₈ H ₁₉ N ^[1]
Molecular Weight	129.246 g/mol ^[1]	129.24 g/mol ^[2]
Boiling Point	Not available	161-163 °C ^[3]
Density	0.784 ± 0.06 g/cm ³ (Predicted) ^[3]	Data not available
pKa	11.00 ± 0.35 (Predicted) ^[3]	Data not available
LogP (Octanol/Water Partition Coefficient)	3.00430 ^[1]	Data not available
Polar Surface Area (PSA)	26.02 Å ² ^[1]	Data not available
Solubility	Not available	Moderately soluble in water, highly soluble in organic solvents (inferred from isomers) ^{[4][5]}

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and identification of compounds. While specific peak data for **3-Octanamine** is not readily available in summarized literature, its expected spectral characteristics based on its structure as a primary aliphatic amine are described below.

Infrared (IR) Spectroscopy: As a primary amine, **3-Octanamine** is expected to exhibit characteristic N-H stretching vibrations.

- **N-H Stretch:** Two bands are anticipated in the region of 3400-3250 cm⁻¹^{[6][7]}.
- **N-H Bend (Scissoring):** A band is expected between 1650-1580 cm⁻¹^[6].
- **C-N Stretch:** An absorption in the 1250–1020 cm⁻¹ range is characteristic of aliphatic amines^[6].

- N-H Wag: A broad band may be observed between $910\text{-}665\text{ cm}^{-1}$ ^[6].

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon atoms in **3-Octanamine** will have distinct chemical shifts in the ^{13}C NMR spectrum.

- C-N Carbon: The carbon atom bonded to the nitrogen (C3) is expected to have a chemical shift in the range of 37-45 ppm^{[8][9]}.
- Alkyl Chain Carbons: The other carbon atoms of the octyl chain will appear in the typical alkane region of the spectrum (approximately 10-35 ppm)^[9].

Mass Spectrometry (MS): In mass spectrometry with electron ionization (EI), the molecular ion peak (M^+) for **3-Octanamine** would be observed at an m/z corresponding to its molecular weight (129.24).

- Alpha-Cleavage: A prominent fragmentation pattern for primary amines is the cleavage of the C-C bond adjacent to the C-N bond. For **3-Octanamine**, this would lead to the formation of a characteristic iminium ion.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key properties of a liquid amine like **3-Octanamine**.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.^[10]

Apparatus:

- Thiele tube
- Thermometer
- Small test tube (e.g., 75 x 12 mm)
- Capillary tube (sealed at one end)

- Heat source (e.g., Bunsen burner or heating mantle)
- Mineral oil or other suitable heating fluid

Procedure:

- Add a small amount of the liquid sample (0.5-1 mL) to the small test tube.
- Place the capillary tube, with the open end down, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Place the thermometer and attached test tube into the Thiele tube containing the heating fluid, making sure the sample is below the fluid level.
- Gently heat the side arm of the Thiele tube.[\[10\]](#)
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[\[10\]](#)

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.[\[11\]](#)[\[12\]](#)

Apparatus:

- Pycnometer (with a known certified volume)
- Analytical balance (accurate to at least 0.001 g)

- Thermometer
- Water bath (for temperature control)

Procedure:

- Thoroughly clean and dry the pycnometer.
- Weigh the empty, dry pycnometer on the analytical balance and record its mass (m_1).
- Fill the pycnometer with the liquid sample (**3-Octanamine**), ensuring there are no air bubbles.
- Place the pycnometer in a temperature-controlled water bath until the sample reaches the desired temperature (e.g., 20 °C).
- Carefully place the stopper in the pycnometer, allowing any excess liquid to overflow through the capillary in the stopper.
- Wipe the outside of the pycnometer dry.
- Weigh the filled pycnometer and record its mass (m_2).
- The mass of the liquid is calculated as ($m_2 - m_1$).
- The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: $\rho = (m_2 - m_1) / V$.[\[13\]](#)

pKa Determination (Potentiometric Titration)

This method involves titrating the amine solution with a strong acid and monitoring the pH change.[\[14\]](#)

Apparatus:

- pH meter with a glass electrode
- Burette

- Beaker
- Magnetic stirrer and stir bar
- Standardized strong acid solution (e.g., 0.1 M HCl)

Procedure:

- Prepare a dilute aqueous solution of the amine with a known concentration (e.g., 0.05 M).
[\[14\]](#)
- Calibrate the pH meter using standard buffer solutions.
- Place a known volume of the amine solution in a beaker with a magnetic stir bar.
- Immerse the pH electrode in the solution and begin stirring.
- Record the initial pH of the solution.
- Add the standardized strong acid from the burette in small, known increments.
- After each addition, allow the pH to stabilize and record the pH and the total volume of acid added.
- Continue the titration until the pH has dropped significantly, well past the equivalence point.
- Plot a titration curve of pH versus the volume of acid added.
- The pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized).

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
- Record a background spectrum.

- Place a drop of the liquid amine sample directly onto the ATR crystal.
- Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).

^{13}C NMR Spectroscopy:

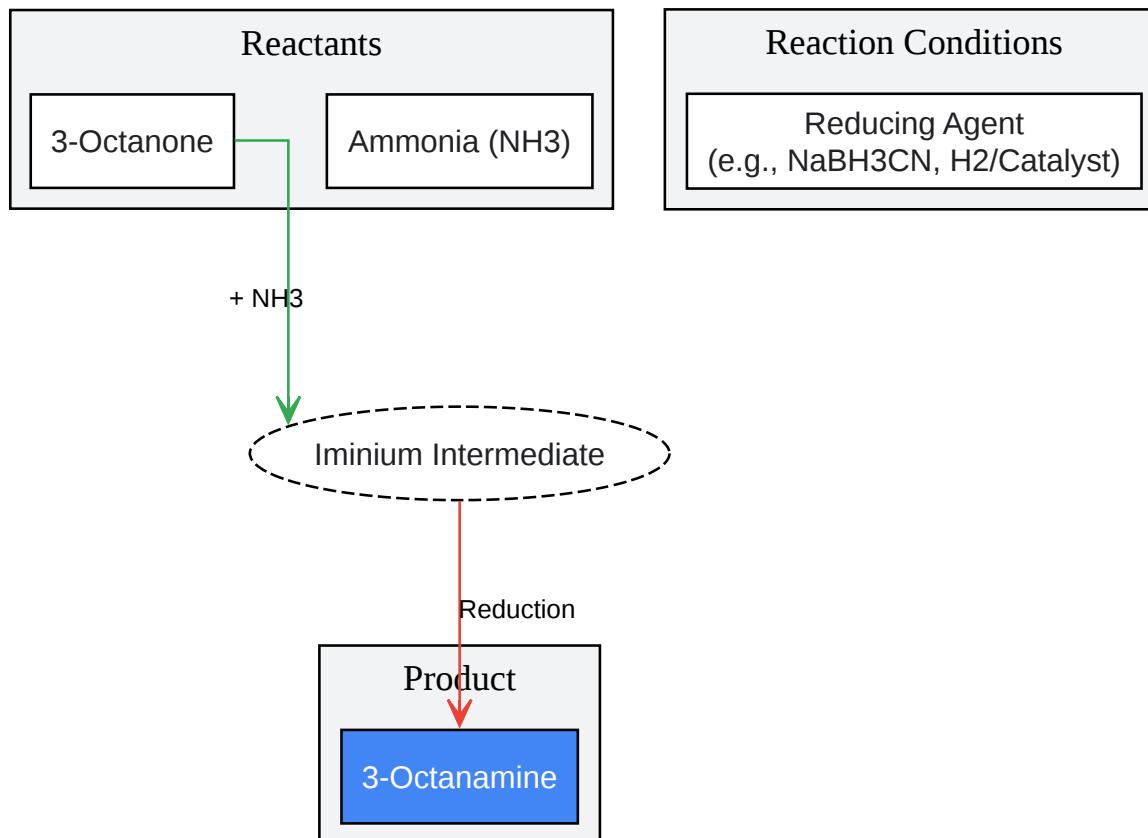
- Dissolve a small amount of the **3-Octanamine** sample in a suitable deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.
- Acquire the ^{13}C NMR spectrum using a high-field NMR spectrometer. The chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm.[15]

Gas Chromatography-Mass Spectrometry (GC-MS):

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or hexane).
- Inject a small volume of the solution into the GC-MS system.
- The sample is vaporized and separated on a capillary column (a base-deactivated column is recommended for amines to improve peak shape).[16]
- The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented.
- The mass-to-charge ratio of the fragments is detected, providing a mass spectrum.

Visualizing a Synthetic Pathway

The following diagram illustrates a common synthetic route to primary amines, such as **3-Octanamine**, through the reductive amination of a ketone.



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Caption: Reductive amination of 3-octanone to form **3-octanamine**.

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